1-ethyl-N-(2-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl group, a methoxyphenylmethyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide derivative, such as 2-methoxybenzyl chloride, in the presence of a base like sodium hydride.
Methylation of the Pyrazole Ring: The methyl group can be introduced through a methylation reaction using a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Coupling Reactions: Coupled aromatic or aliphatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer agent, anti-diabetic agent, and neuroprotective agent.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the methoxyphenylmethyl group.
1-ethyl-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine: Similar structure but has a chlorophenylmethyl group instead of a methoxyphenylmethyl group.
1-ethyl-N-[(2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine: Similar structure but has a hydroxyphenylmethyl group instead of a methoxyphenylmethyl group.
Uniqueness
1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to the presence of the methoxyphenylmethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-17-11(2)13(10-16-17)15-9-12-7-5-6-8-14(12)18-3/h5-8,10,15H,4,9H2,1-3H3 |
InChI Key |
DIILRMCIYBRHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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